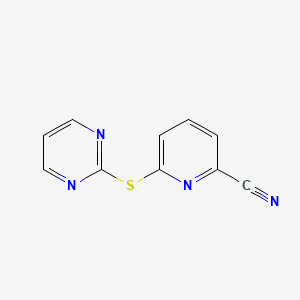
2-Cyano-6-(2-pyrimidinyl)thiopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-6-(2-pyrimidinyl)thiopyridine is a useful research compound. Its molecular formula is C10H6N4S and its molecular weight is 214.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of 2-cyano-6-(2-pyrimidinyl)thiopyridine derivatives as anticancer agents. These compounds are designed to inhibit specific cancer-related pathways, showing promise against various cancer cell lines.
Case Study: Dual VEGFR-2/HER-2 Inhibitors
A notable study synthesized several cyanopyridine derivatives, including this compound, which demonstrated significant antiproliferative activity against breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines. The compounds were found to be more effective than standard treatments like taxol, indicating their potential as dual-target inhibitors for cancer therapy .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine and thiopyridine rings can significantly influence the compound's efficacy and selectivity against cancer cell lines.
Key Findings from SAR Studies
Research has indicated that modifications to the cyano group and the introduction of electron-withdrawing or electron-donating groups can enhance cytotoxicity. For instance, certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-FU), demonstrating their potential superiority in treating specific cancers .
Broader Pharmacological Applications
Beyond oncology, this compound derivatives are being explored for their broader pharmacological properties:
- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains .
- Neurological Disorders : The structural features of these compounds suggest potential applications in treating neurological disorders, although this area remains underexplored .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds.
Synthesis Example
A recent synthesis method involved using thiophene derivatives in conjunction with cyano groups to yield compounds with enhanced biological activity. The synthesis pathway was optimized to improve yield and reduce reaction times .
特性
分子式 |
C10H6N4S |
|---|---|
分子量 |
214.25 g/mol |
IUPAC名 |
6-pyrimidin-2-ylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H6N4S/c11-7-8-3-1-4-9(14-8)15-10-12-5-2-6-13-10/h1-6H |
InChIキー |
KSHOCDDXPXSZHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)SC2=NC=CC=N2)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














